molecular formula C9H9ClO3 B12331994 Benzenepropanoic acid, 3-chloro-5-hydroxy-

Benzenepropanoic acid, 3-chloro-5-hydroxy-

Cat. No.: B12331994
M. Wt: 200.62 g/mol
InChI Key: AEWLGOJBKRCCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanoic acid, 3-chloro-5-hydroxy-, is an organic compound with the molecular formula C9H9ClO3. This compound is characterized by a benzene ring substituted with a propanoic acid group, a chlorine atom at the 3-position, and a hydroxyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-chloro-5-hydroxy-, typically involves the chlorination of benzenepropanoic acid followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus trichloride to introduce the chlorine atom at the 3-position. The hydroxyl group can then be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or sodium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 3-chloro-5-hydroxy-, often involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-chloro-5-hydroxy-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenepropanoic acid, 3-chloro-5-hydroxy-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-chloro-5-hydroxy-, involves its interaction with specific molecular targets and pathways. It is known to act as a selective agonist of the lactate receptor, GPR81. Stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
  • Benzenepropanoic acid, α-hydroxy-, methyl ester
  • 3-Chloro-5-hydroxybenzoic acid

Uniqueness

Benzenepropanoic acid, 3-chloro-5-hydroxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective agonism of GPR81 sets it apart from other similar compounds, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

3-(3-chloro-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9ClO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13)

InChI Key

AEWLGOJBKRCCAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)Cl)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.